molecular formula C8H7N3O2 B1586762 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid CAS No. 305381-67-3

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

Cat. No. B1586762
M. Wt: 177.16 g/mol
InChI Key: SGHWYTLJLHVIBQ-UHFFFAOYSA-N
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Description

“1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is a chemical compound with the CAS Number: 305381-67-3 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for “1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid” is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is 250°C .

Scientific Research Applications

Biotransformation and Environmental Implications

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, a transformation product of benzotriazoles, plays a significant role in the biotransformation and environmental fate of these compounds. Research has shown that benzotriazoles, used as corrosion inhibitors, can transform into various products, including 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid, during wastewater treatment processes. These transformations, often facilitated by biological degradation in activated sludge, have implications for the persistence of such compounds in the environment and their potential ecological impacts (Huntscha et al., 2014).

Chemical Synthesis and Homologation

In the field of organic synthesis, 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is involved in chemical reactions that contribute to the homologation of carboxylic acids. This process is crucial for the extension of carbon chains in various organic compounds. A specific method known as the BtCH(2)TMS-assisted homologation of carboxylic acids utilizes 1-[(trimethylsilyl)methyl]-1H-1,2, 3-benzotriazole as a key reagent. This methodology provides a safer and efficient alternative to traditional homologation reactions like the Arndt-Eistert reaction (Katritzky et al., 2000).

Crystal Engineering and Supramolecular Chemistry

1-Methyl-1H-1,2,3-benzotriazole-5-carboxylic acid is also utilized in crystal engineering, particularly in the formation of cocrystals with other compounds. These cocrystals exhibit diverse supramolecular architectures and are studied for their potential applications in material science and pharmaceuticals. For instance, benzotriazole derivatives have been crystallized with compounds like 5-sulfosalicylic acid, leading to the formation of molecular cocrystals with unique hydrogen-bonding patterns and crystal packing. These studies are integral to understanding and designing new materials with specific physical and chemical properties (Wang et al., 2011).

Safety And Hazards

This compound is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methylbenzotriazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-3-2-5(8(12)13)4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHWYTLJLHVIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380177
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid

CAS RN

305381-67-3
Record name 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of the diamine 280 (1.08 g; 6.48 mmol) (or any other o-arylenediamine) in water (25 mL) at 0° C., concentrated HCl (5.4 mL) was added drop wise followed by slow addition of a solution of NaNO2 (643 mg; 9.3 mmol) in water (10 mL). The reaction mixture was stirred at 0° C. for 2 h and then was allowed to warm up to 10° C. over 4 h; neutralized with a solution of KOH (5.6 g) in water (30 mL) (final pH=6); concentrated and purified by preparative HPLC in reverse phase mode (column aquasil C-18, elution 5% to 95% MeOH in water), to afford the title compound 284 (211 mg; 18% yield). 1H NMR: (400.2 MHz, DMSO) δ (ppm): 8.35 (s; 1H); 8.08 (dd, J=1.4, 8.6 Hz; 1H); 7.75 (d, J=1.4 Hz; 1H); 4.03 (s, 3H). MS: calc: 177.1; found: 178.1 (M+H).
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
o-arylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
643 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.6 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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